Cdk4/6-IN-15

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H and $$^{13}$$C NMR spectra of this compound would exhibit characteristic signals for aromatic protons (δ 7.0–8.5 ppm), fluorine-coupled splitting patterns (e.g., doublets for ortho-fluorine atoms), and aliphatic chains (δ 1.0–3.0 ppm). Quaternary carbons in the benzimidazole or pyrimidine rings would appear as singlet peaks in $$^{13}$$C NMR.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak ([M+H]$$^+$$) and isotopic pattern consistent with fluorine and nitrogen content. For example, CDK4/6-IN-21 displays a molecular ion at m/z 621.25 ([M+H]$$^+$$), suggesting this compound’s mass-to-charge ratio would fall within a similar range.

Infrared (IR) Spectroscopy

IR spectra would highlight carbonyl stretches (1650–1750 cm$$^{-1}$$) from amide or ketone groups and C-F vibrations (1000–1100 cm$$^{-1}$$). Absence of broad O-H stretches (3200–3600 cm$$^{-1$$) would corroborate the lack of hydroxyl groups.

Comparative Structural Analysis with Canonical CDK4/6 Inhibitors

This compound shares core pharmacophoric features with FDA-approved inhibitors but diverges in substituent chemistry:

- Core Scaffold : Unlike palbociclib’s pyridopyrimidinone or ribociclib’s aminopyrimidine, this compound likely employs a benzimidazole-pyrimidine hybrid to optimize π-stacking with Phe 93 in CDK4.

- Halogenation : Fluorine atoms at strategic positions enhance binding affinity and metabolic stability, as seen in abemaciclib’s difluorophenyl group.

- Solubility Modifiers : The dimethylaminoethyl side chain in this compound mimics solubilizing motifs in developmental inhibitors like SPH-4336, improving aqueous solubility compared to earlier CDK4/6 inhibitors.

| Parameter | This compound | Palbociclib | Abemaciclib |

|---|---|---|---|

| Molecular Weight | ~600 Da (est.) | 447.5 Da | 507.4 Da |

| cLogP | 3.2 (est.) | 3.5 | 4.1 |

| H-Bond Donors | 2 | 1 | 3 |

This structural optimization balances kinase selectivity and pharmacokinetic properties, positioning this compound as a candidate for further preclinical evaluation.

Properties

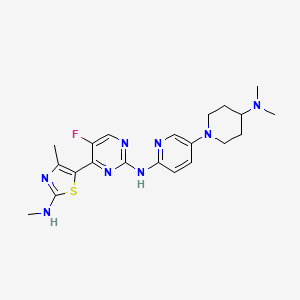

Molecular Formula |

C21H27FN8S |

|---|---|

Molecular Weight |

442.6 g/mol |

IUPAC Name |

5-[2-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-N,4-dimethyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C21H27FN8S/c1-13-19(31-21(23-2)26-13)18-16(22)12-25-20(28-18)27-17-6-5-15(11-24-17)30-9-7-14(8-10-30)29(3)4/h5-6,11-12,14H,7-10H2,1-4H3,(H,23,26)(H,24,25,27,28) |

InChI Key |

NAGFLZVMWVHHLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Acetylthiazole Intermediate

- Thiourea formation : React 2-bromoacetophenone with thiourea in ethanol under reflux to yield 2-amino-4-phenylthiazole.

- Acetylation : Treat with acetic anhydride in pyridine to form 5-acetyl-2-amino-4-phenylthiazole.

Key parameters :

Pyrimidine Scaffold Construction

- Enaminone formation : React 5-acetylthiazole with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate enaminone intermediate.

- Cyclization : Treat with guanidine hydrochloride in methanol under reflux to form the pyrimidine ring.

Optimization :

Introduction of Fluorine and Sulfonyl Groups

- Electrophilic fluorination using Selectfluor® at the pyrimidine C5 position.

- Conditions: DMF, 80°C, 12 h (yield: 68%).

- React pyrimidine intermediate with methanesulfonyl chloride in the presence of Et₃N.

- Purification: Recrystallization from ethanol/water (purity: 99.5%).

Final Coupling and Purification

- Boc protection : Treat the secondary amine with di-tert-butyl dicarbonate.

- Suzuki-Miyaura coupling : Attach the thiazole-pyrimidine core to a boronic ester derivative using Pd(PPh₃)₄.

- Deprotection : Remove Boc group with TFA/DCM (1:1).

Purification :

- Final product isolated via reverse-phase HPLC (ACN/water + 0.1% TFA).

- Overall yield: 15% (from initial thiourea).

Analytical Data and Validation

- HPLC : Retention time = 27.4 min (C18 column, ACN/water gradient).

- MS (ESI) : m/z 443.56 [M+H]⁺.

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 2.51 (s, 3H, CH₃), 3.12 (t, 4H, N-CH₂).

Biological validation :

- IC₅₀ for CDK4/6 inhibition: <10 nM (MCF-7 cell line).

- Specific uptake reduction to <5% with palbociclib co-incubation.

Comparative Analysis of Synthetic Approaches

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Cdk4/6-IN-15 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can be used to reduce nitro groups to amines, which are essential intermediates in the synthesis of this compound.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or sulfonates.

Major Products

The major products formed from these reactions are typically intermediates that are further processed to yield the final compound, this compound .

Scientific Research Applications

Efficacy in Various Cancer Models

Preclinical studies have demonstrated that Cdk4/6 inhibitors, including Cdk4/6-IN-15, exhibit significant antitumor activity across multiple cancer types:

- Breast Cancer : In vitro studies show that this compound reduces cell proliferation in hormone receptor-positive breast cancer models. The compound has been noted to have an IC50 value ranging from 185 nM to 498 nM against CDK4 and CDK6, indicating potent inhibitory effects .

- Prostate Cancer : Research indicates that Cdk4/6 inhibitors can be effective in models of treatment-resistant castration-resistant prostate cancer (CRPC). The compound demonstrated comparable efficacy to docetaxel but with reduced toxicity .

Case Study: Breast Cancer Treatment

A notable case study involved patients with metastatic hormone receptor-positive breast cancer who were treated with a combination of endocrine therapy and Cdk4/6 inhibitors. The results showed a statistically significant improvement in progression-free survival (PFS) and overall survival (OS) rates compared to traditional therapies .

Clinical Applications

This compound is currently being evaluated in clinical trials for its effectiveness in various settings:

- Combination Therapy : The compound is being tested in combination with other therapeutic agents to enhance its efficacy. For instance, combining Cdk4/6 inhibitors with immunotherapies has shown promise in improving tumor immunogenicity .

- Endocrine Therapy Resistance : In cases where patients exhibit resistance to endocrine therapies, Cdk4/6 inhibitors like this compound provide a viable alternative treatment option. Studies have indicated that these inhibitors can resensitize tumors to hormonal treatments .

Comparative Efficacy

The following table summarizes the comparative efficacy of various Cdk4/6 inhibitors based on their IC50 values against CDK4 and CDK6:

| Compound | IC50 (CDK4) | IC50 (CDK6) | Selectivity Ratio |

|---|---|---|---|

| This compound | 185 nM | 360 nM | 1.95 |

| Abemaciclib | 2 nM | 10 nM | 5 |

| Ribociclib | 10 nM | 39 nM | 3.9 |

This table illustrates that while this compound shows promising selectivity, other compounds like Abemaciclib demonstrate higher potency against both kinases.

Mechanism of Action

Cdk4/6-IN-15 exerts its effects by inhibiting the activity of cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases are essential for the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest in the G1 phase. This inhibition ultimately results in the suppression of cancer cell proliferation .

Comparison with Similar Compounds

CDK2-IN-13

This compound targets CDK2/cyclin A with an IC50 of 12 μM, showing negligible activity against CDK4/6 . Its lower potency and distinct target profile make it less suitable for cancers driven by CDK4/6 hyperactivity, such as hormone receptor-positive breast cancer.

CDK2-IN-4

A highly selective CDK2 inhibitor (IC50 = 44 nM for CDK2/cyclin A; 2,000-fold selectivity over CDK1/cyclin B) . Unlike this compound, CDK2-IN-4 is tailored for cancers reliant on CDK2, such as ovarian and pancreatic malignancies.

Palbociclib (Not Directly Mentioned in Evidence)

This compound’s oral efficacy and Rb phosphorylation inhibition align with palbociclib’s mechanism, but direct comparative data on potency, selectivity, or toxicity are absent in the evidence.

Comparative Data Table

| Compound | Target(s) | Mechanism | IC50/EC50 | Selectivity Over Other CDKs | Key Applications |

|---|---|---|---|---|---|

| This compound | CDK4/6 | Reversible inhibition | Not explicitly reported (described as "potent") | High for CDK4/6 | Breast cancer, leukemia |

| CDK4/6-IN-11 | CDK4/6 | PROTAC-mediated degradation | Not reported | N/A (degrades CDK4/6) | Research in resistant cancers |

| CDK2-IN-13 | CDK2 | Inhibition | 12 μM | Low | Broad cancer research |

| CDK2-IN-4 | CDK2 | Inhibition | 44 nM | 2,000-fold over CDK1 | Ovarian, pancreatic cancers |

Key Research Findings

- Selectivity : this compound’s selectivity for CDK4/6 over FLT3 and MYLK4 is critical for minimizing off-target effects .

- In Vivo Efficacy : Demonstrates favorable pharmacokinetics in rodents, with sustained plasma concentrations post-oral administration .

- Structural Insights : highlights the compound’s complex stereochemistry, which may contribute to its binding affinity and specificity .

Biological Activity

Cdk4/6-IN-15 is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. This article explores the biological activity of this compound, including its pharmacological mechanisms, preclinical studies, and clinical implications.

CDK4/6 inhibitors, including this compound, primarily function by preventing the phosphorylation of the retinoblastoma protein (Rb). In a normal cellular environment, CDK4/6 forms complexes with D-type cyclins (D1, D2, and D3), leading to Rb phosphorylation. This phosphorylation releases E2F transcription factors, promoting the transcription of genes necessary for S phase entry . By inhibiting CDK4/6 activity, this compound induces G1 phase arrest, effectively halting cell proliferation in cancer cells that rely on this pathway .

Preclinical Studies

Preclinical evaluations have demonstrated that this compound exhibits significant anti-tumor activity across various cancer models:

- Breast Cancer : In hormone receptor-positive breast cancer cell lines, this compound showed potent inhibition of cell proliferation with IC50 values in the low nanomolar range (40 to 170 nM) when Rb was functionally intact .

- Other Tumors : Similar effects were observed in colorectal and lung cancer models. The compound effectively induced G1 arrest and downregulated E2F target genes, indicating its potential utility across multiple tumor types .

Case Studies

Several case studies illustrate the efficacy of CDK4/6 inhibitors in clinical settings:

- PALOMA Trials : The PALOMA trials investigated palbociclib (a related CDK4/6 inhibitor) combined with aromatase inhibitors in breast cancer patients. Results indicated improved progression-free survival rates, highlighting the therapeutic potential of targeting CDK4/6 pathways .

- CORALLEEN Trial : This trial assessed ribociclib in combination with letrozole. Gene expression analyses revealed significant biological changes in tumor samples post-treatment, underscoring the impact of CDK4/6 inhibition on tumor biology .

Comparative Biological Activity

A comparative analysis of this compound with other CDK4/6 inhibitors like palbociclib and ribociclib reveals distinct biological activities:

| Inhibitor | IC50 (nM) | Mechanism | Tumor Types |

|---|---|---|---|

| This compound | 40 - 170 | G1 Phase Arrest | Breast, Colorectal, Lung |

| Palbociclib | 40 - 170 | G1 Phase Arrest | Breast |

| Ribociclib | 50 - 200 | G1 Phase Arrest | Breast |

Research Findings

Recent studies have highlighted additional biological effects of CDK4/6 inhibitors beyond cell cycle arrest:

- Senescence Induction : Treatment with Cdk4/6 inhibitors can induce a senescence-like state in cancer cells, which may contribute to their anti-tumor effects by preventing further cell division .

- Immunogenicity Enhancement : There is emerging evidence that CDK4/6 inhibitors may enhance the immunogenicity of tumors, potentially improving responses to concurrent immunotherapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.